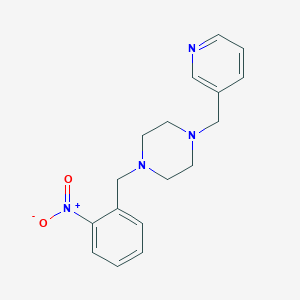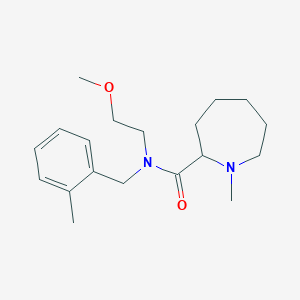
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine, also known as NBMPR, is a chemical compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters. This compound was first synthesized in the 1970s and has since been used in various studies to understand the mechanism of action of nucleoside transporters and their role in various biological processes.
Mécanisme D'action
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine acts as a competitive inhibitor of nucleoside transporters, binding to the transporter protein and preventing the transport of nucleosides across the cell membrane. This inhibition can lead to a decrease in the intracellular concentration of nucleosides, which can have various effects on cellular processes such as DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, in cancer cells, 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to inhibit cell proliferation and induce cell death by decreasing the intracellular concentration of nucleosides. In neurons, 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to modulate the release of neurotransmitters by regulating the uptake of adenosine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its ability to selectively inhibit nucleoside transporters without affecting other cellular processes. This allows researchers to study the specific role of nucleoside transporters in various biological processes. However, one limitation of using 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several future directions for research involving 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine. One area of interest is the role of nucleoside transporters in cancer, as 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has shown promising results in inhibiting cancer cell proliferation. Another area of interest is the development of new compounds that can selectively target specific nucleoside transporters, which could have potential therapeutic applications in various diseases. Additionally, further research is needed to understand the physiological and biochemical effects of 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine in different cell types and tissues, as well as its potential toxicity and side effects.
Méthodes De Synthèse
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzyl chloride with piperazine, followed by the reaction of the resulting product with 3-pyridinylmethylamine. The final product is purified using column chromatography to obtain pure 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine.
Applications De Recherche Scientifique
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has been widely used in scientific research to study the role of nucleoside transporters in various biological processes. This compound has been used to investigate the transport of nucleosides across the cell membrane, as well as the regulation of nucleoside uptake by various factors such as pH and substrate concentration.
Propriétés
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-21(23)17-6-2-1-5-16(17)14-20-10-8-19(9-11-20)13-15-4-3-7-18-12-15/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUWSAZNEWKLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide](/img/structure/B5668691.png)

![(4R)-1-(cyclopropylcarbonyl)-N-ethyl-4-{[(pyridin-2-ylthio)acetyl]amino}-L-prolinamide](/img/structure/B5668715.png)
![4-phenyl-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole](/img/structure/B5668722.png)
![2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5668728.png)
![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-1-methylazepane](/img/structure/B5668731.png)

![N,N-dimethyl-3-{2-[1-(3-methyl-4-pyridinyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5668736.png)
![9-allyl-4-[(5-ethyl-2-pyridinyl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5668741.png)
![3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5668743.png)
![1,6-dimethyl-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5668755.png)


![3,4-dihydroisoquinolin-2(1H)-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5668783.png)